Cerin acetate

Vue d'ensemble

Description

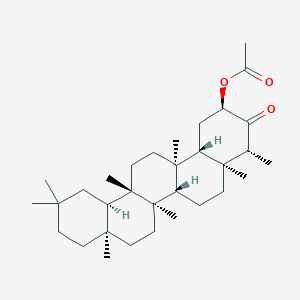

Cerin acetate is a chemical compound with the molecular formula C30H50O2. It is a derivative of cerin, a pentacyclic triterpenoid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerin acetate can be synthesized through the acetylation of cerin. The process typically involves the reaction of cerin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Cerin acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: It can be reduced to form cerin.

Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.

Major Products:

Oxidation: this compound oxide.

Reduction: Cerin.

Substitution: Various substituted cerin derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Cerin acetate has demonstrated significant antimicrobial activity against various pathogens. A study isolated cerin from cork and tested its antifungal and antibacterial properties against several plant pathogens. The results indicated that cerin exhibited full inhibition of spore germination in multiple fungal species at a concentration of 500 ppm, showcasing its potential as a biocidal agent in agriculture .

| Pathogen | This compound Activity | Concentration (ppm) |

|---|---|---|

| Fungal Pathogen A | Full Inhibition | 500 |

| Fungal Pathogen B | Full Inhibition | 500 |

| Bacterial Pathogen A | Moderate Activity | 250 |

Phytotoxicity Studies

In addition to its antimicrobial effects, this compound has been evaluated for its phytotoxicity. The compound was tested on various plant seeds, revealing both beneficial and detrimental effects depending on the concentration used. This duality suggests that this compound could be utilized in controlled agricultural practices to manage plant health effectively .

Cosmetic Applications

This compound's bioactive properties render it suitable for cosmetic formulations. Its potential as an antimicrobial agent makes it an attractive ingredient for skincare products aimed at treating acne and other skin infections. The incorporation of this compound into cosmetic formulations can enhance product efficacy while promoting skin health through its natural origins.

Formulation Examples

- Anti-Acne Creams: Utilizing this compound for its antimicrobial properties.

- Moisturizers: Incorporating this compound to enhance skin barrier function.

Biodegradable Materials

Research indicates that this compound can be integrated into biodegradable polymers, contributing to the development of sustainable materials. The incorporation of natural compounds like cerin into polymer matrices enhances their mechanical properties while promoting environmental sustainability by reducing reliance on synthetic additives .

| Material | This compound Contribution | Benefit |

|---|---|---|

| Biodegradable Polymer A | Improved Mechanical Strength | Enhanced Durability |

| Biodegradable Polymer B | Antimicrobial Properties | Extended Shelf Life |

Case Study 1: Agricultural Use

A field study conducted in West Bengal, India, evaluated the effectiveness of this compound as a natural pesticide. The results demonstrated a significant reduction in fungal infections among treated crops compared to control groups, highlighting its potential as an eco-friendly alternative to synthetic pesticides .

Case Study 2: Cosmetic Product Development

A formulation study explored incorporating this compound into a line of natural skincare products. The final products not only exhibited enhanced antimicrobial activity but also received favorable consumer feedback regarding their texture and efficacy in treating skin blemishes.

Mécanisme D'action

The mechanism of action of cerin acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways.

Comparaison Avec Des Composés Similaires

Cerin acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Friedelin: Another pentacyclic triterpenoid with similar biological activities.

Betulin: Known for its anti-inflammatory and antioxidant properties.

Lupeol: A triterpenoid with potential therapeutic effects.

This compound stands out due to its specific acetylated structure, which imparts unique chemical and biological properties.

Activité Biologique

Cerin acetate, a derivative of cerin with the molecular formula , is a pentacyclic triterpenoid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and antioxidant properties, mechanisms of action, and comparisons with similar compounds.

Overview of this compound

This compound is primarily studied for its applications in biology and medicine. Its unique chemical structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

1. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Research indicates that it may modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.

- Mechanism : The compound is believed to interact with enzymes and receptors that regulate inflammatory responses, although specific molecular targets are still under investigation.

2. Antioxidant Activity

The antioxidant properties of this compound have also been a focal point of research. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Study Findings : In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage associated with various diseases.

Comparative Analysis with Similar Compounds

This compound is often compared to other triterpenoids such as friedelin and betulin due to their similar structural characteristics and biological activities.

| Compound | Structure Type | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Pentacyclic Triterpenoid | Moderate | High |

| Friedelin | Pentacyclic Triterpenoid | High | Moderate |

| Betulin | Pentacyclic Triterpenoid | Moderate | High |

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound highlighted its effectiveness against certain bacterial strains. The compound exhibited significant activity at concentrations of 100 ppm and 200 ppm, showing higher efficacy than some other triterpenoids .

Case Study 2: Phytotoxic Effects

Research also explored the phytotoxic effects of this compound on various plant species. It was found to inhibit growth at specific concentrations, indicating potential applications in agricultural pest management .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Signaling Pathways : this compound may modulate key signaling pathways related to inflammation and oxidative stress.

- Enzyme Interaction : The compound likely interacts with specific enzymes involved in these pathways, leading to a reduction in inflammatory markers and oxidative damage.

Propriétés

IUPAC Name |

[(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3/t20-,22+,23-,24+,25+,28+,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEZSGNYRAQMJE-JPIIRPDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.